6-Ethoxy-2,4-dimethylquinoline is an organic compound with the molecular formula C13H15NO. It belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is a derivative of ethoxyquin, which is commonly used as an antioxidant in food and feed. The presence of ethoxy and methyl groups at specific positions on the quinoline ring contributes to its unique chemical properties and potential biological activities .
EDMQ is a metabolite of Ethoxyquin, an antioxidant commonly used in food and animal feed []. Metabolites are substances produced by the body as it breaks down a foreign chemical. In this case, EDMQ is one of the breakdown products of Ethoxyquin after it is consumed by an organism. Scientific research on EDMQ primarily focuses on its role in understanding Ethoxyquin's metabolism and potential effects in biological systems [, ].
These reactions are significant for synthetic applications and modifications of the compound for desired properties .
Research indicates that 6-Ethoxy-2,4-dimethylquinoline exhibits various biological activities:
Several methods have been developed for synthesizing 6-Ethoxy-2,4-dimethylquinoline:
6-Ethoxy-2,4-dimethylquinoline has several notable applications:
Interaction studies involving 6-Ethoxy-2,4-dimethylquinoline focus on its metabolic pathways and interactions with biological systems:
Several compounds share structural similarities with 6-Ethoxy-2,4-dimethylquinoline. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethoxyquin (1,2-Dihydro-2,2,4-trimethylquinoline) | Contains three methyl groups at positions 2 and 4 | Stronger antioxidant properties |
| 2-Methylquinoline | Methyl group at position 2 | Lacks ethoxy substituent |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits different biological activities |
6-Ethoxy-2,4-dimethylquinoline stands out due to its specific arrangement of substituents which may influence its reactivity and biological activity compared to these similar compounds .